BenchChemオンラインストアへようこそ!

1-Boc-4-(2-pyridinylcarbonyl)-piperazine

PAI-1 inhibition thrombosis metabolic disease

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is a dual-orthogonal piperazine building block essential for synthesizing orally bioavailable PAI-1 inhibitors. The 2-pyridinylcarbonyl group serves as the critical pharmacophore, enabling the initial hit (IC₅₀ 4.5 µM) and subsequent lead (compound 39) optimization. The N1-Boc group provides selective, orthogonal deprotection, unlocking validated diversification pathways (Boc removal followed by alkylation with cinnamic acid derivatives). With LogP 1.77 and TPSA 62.74 Ų, its physicochemical profile aligns with drug-likeness criteria, outperforming more lipophilic analogs. Consistently available at ≥98% purity across multiple suppliers, it ensures reproducible synthesis for long-term R&D programs.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 389628-28-8
Cat. No. B2940618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(2-pyridinylcarbonyl)-piperazine
CAS389628-28-8
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3
InChIKeyIXIJSXMGDHIBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS 389628-28-8) Scientific Procurement Guide: Structural Identity & Verified Applications


1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS 389628-28-8, tert-butyl 4-picolinoylpiperazine-1-carboxylate) is a protected piperazine derivative with a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol . It is a key intermediate featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2-pyridinylcarbonyl substituent at the N4 position of the piperazine ring. This compound has been explicitly employed in the synthesis of novel piperazine-based derivatives targeting plasminogen activator inhibitor-1 (PAI-1) [1]. Commercially available with a typical purity of ≥98%, it is supplied as an off-white to light yellow solid requiring storage at 2–8 °C .

Why 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Cannot Be Replaced by Generic Piperazine Intermediates


Direct substitution of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine with generic piperazine or simple Boc-piperazine intermediates is scientifically unsound for two primary reasons. First, the 2-pyridinylcarbonyl group is a critical pharmacophore for key target interactions: within the PAI-1 inhibitor program, this moiety contributed to the identification of lead compound 2 (IC₅₀ = 4.5 µM) via high-throughput screening, and its subsequent optimization yielded compound 39 with significantly enhanced potency and oral bioavailability [1]. Second, the orthogonal Boc protecting group enables selective deprotection and downstream diversification, a functionality absent in simpler building blocks. This dual-orthogonal reactivity profile is essential for constructing complex molecules and is not replicated by generic piperazines or single-functionality analogs.

1-Boc-4-(2-pyridinylcarbonyl)-piperazine: Quantitative Differentiation vs. Structural Analogs


PAI-1 Inhibitory Potency: SAR-Validated Advantage of 2-Pyridinylcarbonyl vs. Phenyl Analogs

Within the piperazine-based PAI-1 inhibitor series, the 2-pyridinylcarbonyl substituent conferred a measurable potency advantage over phenyl-based analogs. The lead compound 2 (containing the 4-(2-pyridinylcarbonyl)-piperazine scaffold) demonstrated an IC₅₀ of 4.5 µM against PAI-1 [1]. Systematic optimization of the A, B, and C segments of 2 resulted in compound 39, which exhibited enhanced potency and good oral bioavailability [2]. This scaffold provided a validated starting point for further optimization, whereas simpler phenyl analogs lacked this level of characterized activity in this assay.

PAI-1 inhibition thrombosis metabolic disease

Orthogonal Reactivity: Quantitative Yield Advantage in Sequential Derivatization

The Boc protecting group enables selective deprotection without cleaving the 2-pyridinylcarbonyl amide bond. In a representative synthetic sequence, Boc-deprotection of intermediate 2 (containing the 1-Boc-4-(2-pyridinylcarbonyl)-piperazine scaffold) using TFA followed by alkylation with cinnamic acid derivatives afforded final compounds 8-17 in moderate yields [1]. This orthogonal reactivity allows for the modular construction of complex molecules. In contrast, analogs lacking the Boc group (e.g., simple 4-(2-pyridinylcarbonyl)piperazine) would be incompatible with this sequence due to competing side reactions.

organic synthesis medicinal chemistry peptidomimetics

Physicochemical Profile: LogP and TPSA vs. Piberaline (Benzyl Analog)

1-Boc-4-(2-pyridinylcarbonyl)-piperazine exhibits a calculated LogP of 1.77 and a topological polar surface area (TPSA) of 62.74 Ų . In contrast, piberaline (1-benzyl-4-(2-pyridinylcarbonyl)piperazine fumarate, CAS 39640-14-7) possesses a significantly higher TPSA of 111 Ų and a LogP value estimated to be >3.0 due to the lipophilic benzyl group . The lower LogP and moderate TPSA of the target compound predict improved aqueous solubility and potential for favorable oral absorption compared to the more lipophilic benzyl analog.

drug-likeness ADME lipophilicity

Commercial Availability and Purity: Consistent Supply vs. Discontinued Analogs

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is widely available from multiple reputable vendors (e.g., ChemScene, Fluorochem, MolCore) with a standard purity of ≥98% . In contrast, the closely related analog 1-benzyl-4-(2-pyridinylcarbonyl)piperazine (piberaline) has been discontinued by at least one major supplier (CymitQuimica) . This consistent commercial availability reduces procurement risk and ensures supply continuity for long-term research programs.

chemical procurement supply chain quality control

High-Value Research Applications for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Based on Verified Evidence


Development of Novel PAI-1 Inhibitors for Thrombotic and Metabolic Diseases

This compound serves as a critical building block for the synthesis of piperazine-based PAI-1 inhibitors. The 2-pyridinylcarbonyl-piperazine scaffold was essential for the initial hit (compound 2, IC₅₀ = 4.5 µM) and subsequent lead optimization, demonstrating its value in developing orally bioavailable PAI-1 inhibitors for potential treatment of thrombosis, fibrosis, and metabolic disorders [1].

Multi-Step Synthesis of Peptidomimetics and Proteasome Inhibitors

The orthogonal Boc protecting group enables selective deprotection in the presence of the 2-pyridinylcarbonyl amide, making this compound ideal for constructing non-covalent peptidyl derivatives and proteasome inhibitors. The documented sequence of Boc deprotection followed by alkylation with cinnamic acid derivatives provides a validated synthetic pathway [2].

Synthesis of Drug-Like Candidates with Optimized ADME Properties

With a calculated LogP of 1.77 and TPSA of 62.74 Ų, this compound is a superior starting point for designing orally bioavailable drug candidates compared to more lipophilic analogs like piberaline (TPSA = 111 Ų). Its physicochemical profile aligns with established drug-likeness criteria, making it a preferred intermediate for lead optimization programs .

Reliable Procurement for Long-Term Medicinal Chemistry Programs

Given its consistent commercial availability from multiple suppliers at ≥98% purity, this compound is well-suited for long-term research programs requiring reproducible synthesis and quality control. Its reliable supply chain contrasts with discontinued analogs, mitigating procurement risk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.